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molecular formula C9H11NO3 B2589567 4-Hydroxy-N-methoxy-N-methylbenzamide CAS No. 460747-44-8

4-Hydroxy-N-methoxy-N-methylbenzamide

Cat. No. B2589567
M. Wt: 181.191
InChI Key: PYOFNAVDXLSCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538138B2

Procedure details

10% Palladium on charcoal (4.5 g) in methanol (10 mL) was treated with the product from Example 71B (18.60 g, 68.55 mmol) in 150 mL methanol. The mixture was placed under hydrogen atmosphere at 67 psi. The reaction mixture was filtered and the filtrate was evaporated under reduced pressure. The residue was purified by flash chromatography to provide the title compound (10.3 g, 83% yield). 1HNMR (300 MHz, CD3OD) δ 3.32 (s, 3H), 3.58 (s, 3H), 6.81 (d, 2H, J=8.9 Hz). 7.59 (d, 2H, J=8.9 Hz); MS (DCI) m/z 182 (M+H)+, 199 (M+NH4)+.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:20]=[CH:19][C:12]([C:13]([N:15]([O:17][CH3:18])[CH3:16])=[O:14])=[CH:11][CH:10]=1)C1C=CC=CC=1>[Pd].CO>[OH:8][C:9]1[CH:20]=[CH:19][C:12]([C:13]([N:15]([O:17][CH3:18])[CH3:16])=[O:14])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C(=O)N(C)OC)C=C1
Name
Quantity
4.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C(=O)N(C)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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